molecular formula C18H18N2O3S B2541216 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898412-08-3

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

Cat. No.: B2541216
CAS No.: 898412-08-3
M. Wt: 342.41
InChI Key: DYHUDHGNAOMYQK-UHFFFAOYSA-N
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Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Some derivatives of quinoline clubbed with sulfonamide moiety have been synthesized and evaluated as antimicrobial agents. These compounds have shown significant activity against Gram-positive bacteria, highlighting their potential in addressing microbial resistance (Biointerface Research in Applied Chemistry, 2019).

Anticancer and Radioprotective Applications

Quinoline and benzenesulfonamide derivatives have been synthesized and assessed for their anticancer activities, with some showing promising cytotoxic activities against various cancer cell lines. These compounds also exhibited radioprotective activity, suggesting their utility in mitigating radiation-induced damage (Arzneimittel-Forschung (Drug Research), 2008).

Chemosensor Applications

Derivatives incorporating quinoline and sulfonamide moieties have been developed as chemosensors, demonstrating selective and sensitive detection of metal ions such as Al3+ and Cu2+ under aqueous conditions. These findings indicate their potential applications in environmental monitoring and bioimaging (Journal of Fluorescence, 2015).

Synthesis and Structural Analysis

The synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives has been explored, with studies detailing their structural characterization and potential pathways. This research underscores the versatility of these compounds in generating diverse molecular architectures, which could be foundational for developing new therapeutic agents (Journal of Guangdong Pharmaceutical University, 2015).

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17-9-8-14-12-15(11-13-5-4-10-20(17)18(13)14)19-24(22,23)16-6-2-1-3-7-16/h1-3,6-7,11-12,19H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHUDHGNAOMYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=CC=C4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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